Galanin(2-29) (pig)
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Overview
Description
Galanin(2-29) (pig) is a biologically active neuropeptide derived from the larger galanin peptide, which was first isolated from the porcine intestinal tract in 1983 . Galanin is involved in a variety of physiological functions, including the regulation of hormones, neurotransmitter release, antinociceptive activity, depression, and sleep/wake homeostasis . The galanin peptide family includes several related peptides, such as galanin-like peptide and alarin .
Preparation Methods
The synthesis of galanin(2-29) (pig) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers . The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Chemical Reactions Analysis
Galanin(2-29) (pig) primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds . Oxidation reactions may involve the oxidation of methionine residues to methionine sulfoxide or the formation of disulfide bonds between cysteine residues . Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed from these reactions are smaller peptide fragments or modified peptides .
Scientific Research Applications
Galanin(2-29) (pig) has numerous applications in scientific research, particularly in the fields of neuroscience, endocrinology, and pharmacology. It is used to study the role of galanin receptors in various physiological processes, such as energy metabolism, neuropathic pain, epileptic activity, and sleep homeostasis . Researchers use galanin(2-29) (pig) to investigate the signaling pathways mediated by galanin receptors, which are G protein-coupled receptors (GPCRs) involved in the regulation of neurotransmitter release and hormone secretion . Additionally, galanin(2-29) (pig) is employed in studies exploring its potential therapeutic applications for conditions such as Alzheimer’s disease, anxiety, and addiction .
Mechanism of Action
The mechanism of action of galanin(2-29) (pig) involves its interaction with galanin receptors, specifically GALR1, GALR2, and GALR3 . These receptors are part of the GPCR family and mediate the effects of galanin through different signaling pathways . GALR1 and GALR3 primarily signal through the Gi/o pathway, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . In contrast, GALR2 signals mainly through the Gq/11 pathway, resulting in the activation of phospholipase C and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These signaling pathways ultimately modulate various physiological processes, including neurotransmitter release, hormone secretion, and neuronal excitability .
Comparison with Similar Compounds
Galanin(2-29) (pig) is part of the galanin peptide family, which includes several related peptides such as galanin-like peptide (GALP), galanin-message associated peptide (GMAP), and alarin . While these peptides share structural similarities, they exhibit distinct biological activities and receptor affinities . For example, GALP has a similar structure to galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction . GMAP, on the other hand, has unique biological effects, including antifungal activity and modulation of the spinal flexor reflex . Alarin, a splice variant of GALP, is specifically involved in vasoactive effects in the skin and ganglionic differentiation in neuroblastic tumors . The uniqueness of galanin(2-29) (pig) lies in its specific interaction with galanin receptors and its role in modulating various physiological processes through these receptors .
Properties
Molecular Formula |
C144H209N41O40 |
---|---|
Molecular Weight |
3154.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C144H209N41O40/c1-15-74(10)117(183-120(201)76(12)163-127(208)100(51-83-59-151-67-159-83)178-140(221)109-31-24-42-185(109)114(195)64-158-122(203)93(43-70(2)3)169-128(209)95(45-72(6)7)170-130(211)98(49-81-34-38-87(190)39-35-81)166-112(193)62-156-119(200)75(11)162-138(219)107(65-186)182-135(216)104(55-111(148)192)175-129(210)96(46-73(8)9)179-142(223)118(78(14)188)184-121(202)89(146)50-82-58-155-90-28-20-19-27-88(82)90)141(222)180-106(57-116(198)199)137(218)176-103(54-110(147)191)134(215)174-101(52-84-60-152-68-160-84)132(213)168-92(30-23-41-154-144(149)150)125(206)181-108(66-187)139(220)172-99(47-79-25-17-16-18-26-79)131(212)173-102(53-85-61-153-69-161-85)133(214)177-105(56-115(196)197)136(217)167-91(29-21-22-40-145)124(205)171-97(48-80-32-36-86(189)37-33-80)123(204)157-63-113(194)165-94(44-71(4)5)126(207)164-77(13)143(224)225/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,155,186-190H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,191)(H2,148,192)(H,151,159)(H,152,160)(H,153,161)(H,156,200)(H,157,204)(H,158,203)(H,162,219)(H,163,208)(H,164,207)(H,165,194)(H,166,193)(H,167,217)(H,168,213)(H,169,209)(H,170,211)(H,171,205)(H,172,220)(H,173,212)(H,174,215)(H,175,210)(H,176,218)(H,177,214)(H,178,221)(H,179,223)(H,180,222)(H,181,206)(H,182,216)(H,183,201)(H,184,202)(H,196,197)(H,198,199)(H,224,225)(H4,149,150,154)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1 |
InChI Key |
GGBMOXFFZWACOW-QTRPWDSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origin of Product |
United States |
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